2-(4-Fluorobenzyl)thiophene
Overview
Description
2-(4-Fluorobenzyl)thiophene is a heterocyclic compound. It has a molecular formula of C11H9FS and an average mass of 192.253 Da . It can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-(4-Fluorobenzyl)thiophene, often involves heterocyclization of various substrates . A specific method for synthesizing 2-(4-Fluorobenzyl)thiophene involves preparing 4-fluorophenylboronic acid and then adding it to 2-bromo thiophene and a Pd catalyst in an organic solvent .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorobenzyl)thiophene consists of a thiophene ring attached to a 4-fluorobenzyl group .Chemical Reactions Analysis
Thiophene derivatives, including 2-(4-Fluorobenzyl)thiophene, are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
2-(4-Fluorobenzyl)thiophene is a solid at 20 degrees Celsius .Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives are a potential class of biologically active compounds. They are important for medicinal chemists to develop advanced compounds with various biological effects .
Material Science
These compounds are used in industrial chemistry and material science as corrosion inhibitors and have a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) .
Chemosensors
Thiophene-based chemosensors have been developed for the detection of cations (like Al3+, Hg2+, Pb2+, etc.) and anions (such as CN−, F−, I− etc.), highlighting their importance in analytical chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
2-(4-Fluorobenzyl)thiophene has been studied for its potential applications in various scientific research fields. Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection . This suggests that 2-(4-Fluorobenzyl)thiophene could have potential future applications in the development of new chemosensors .
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIBLJMBFUFDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442050 | |
Record name | 2-(4-fluorobenzyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63877-96-3 | |
Record name | 2-[(4-Fluorophenyl)methyl]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63877-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-fluorobenzyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene, 2-[(4-fluorophenyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using water as a solvent in the synthesis of 2-(4-fluorobenzyl)thiophene?
A1: Traditional cross-coupling reactions often require organic solvents, which can be toxic and environmentally harmful. The research demonstrates that 2-(4-fluorobenzyl)thiophene can be synthesized using a di(2-pyridyl)methylamine-palladium dichloride catalyst in water. [] This approach offers several advantages, including reduced environmental impact, lower cost, and simplified reaction procedures. Using water as a solvent aligns with green chemistry principles and promotes sustainable practices in chemical synthesis.
Q2: What specific role does the di(2-pyridyl)methylamine-palladium dichloride complex play in the synthesis?
A2: The di(2-pyridyl)methylamine-palladium dichloride complex acts as a catalyst in the Suzuki-Miyaura cross-coupling reaction. [] Catalysts are substances that facilitate chemical reactions without being consumed. In this specific reaction, the palladium complex enables the coupling of a suitable arylboronic acid with 4-fluorobenzyl chloride to form the desired 2-(4-fluorobenzyl)thiophene. The catalyst's structure and properties are crucial for the reaction's efficiency and selectivity.
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